Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-hydroxypyridine-2-carboxylate
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of methyl 5-hydroxypyridine-2-carboxylate, a pyridine derivative of interest in medicinal chemistry and materials science. This document details the spectroscopic data, experimental protocols, and logical workflows used to confirm the molecule's structural identity, presenting a complete picture for researchers and developers.
Chemical Identity and Properties
Methyl 5-hydroxypyridine-2-carboxylate is a heterocyclic compound with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1][2] Its unique structure, featuring both a hydroxyl and a methyl ester group on a pyridine ring, gives rise to its specific chemical and physical properties.
Table 1: Chemical Identity of Methyl 5-hydroxypyridine-2-carboxylate
| Identifier | Value |
| IUPAC Name | methyl 5-hydroxypyridine-2-carboxylate |
| CAS Number | 30766-12-2 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Off-white to pink solid |
Spectroscopic Data for Structure Confirmation
The structural framework of methyl 5-hydroxypyridine-2-carboxylate has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | - |
| Data not available in search results | - | - | - |
| Data not available in search results | - | - | - |
| Data not available in search results | - | - | - |
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
Note: Specific, experimentally verified ¹H and ¹³C NMR data for methyl 5-hydroxypyridine-2-carboxylate were not available in the provided search results. The tables are structured for the inclusion of such data when available.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of methyl 5-hydroxypyridine-2-carboxylate would be expected to show a molecular ion peak (M⁺) at m/z 153, corresponding to its molecular weight.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 153 | [M]⁺, Molecular Ion |
| Further fragmentation data not available | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad peak expected ~3400-3200 | Broad | O-H stretch (hydroxyl group) |
| Peak expected ~3100-3000 | Medium | C-H stretch (aromatic) |
| Peak expected ~2950 | Medium | C-H stretch (methyl group) |
| Strong peak expected ~1720-1700 | Strong | C=O stretch (ester carbonyl) |
| Peaks expected ~1600, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| Peak expected ~1250 | Strong | C-O stretch (ester) |
Note: The IR data presented is based on characteristic functional group absorptions and awaits experimental verification for this specific molecule.
Experimental Protocols
The synthesis and characterization of methyl 5-hydroxypyridine-2-carboxylate are crucial for its study and application.
Synthesis of Methyl 5-hydroxypyridine-2-carboxylate
Two primary synthetic routes are reported for the preparation of methyl 5-hydroxypyridine-2-carboxylate.
Method A: Fischer Esterification of 5-hydroxypyridine-2-carboxylic acid
This method involves the direct esterification of the corresponding carboxylic acid.
Experimental Protocol:
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Reaction Setup: To a solution of 5-hydroxypyridine-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
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Reaction Condition: The reaction mixture is heated at reflux for a specified period to drive the equilibrium towards the ester product.
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Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).
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Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be further purified by column chromatography or recrystallization.
Method B: Catalytic Hydrogenation of Methyl 5-(benzyloxy)picolinate
This alternative route involves the deprotection of a benzyl-protected precursor.
Experimental Protocol:
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Reaction Setup: Methyl 5-(benzyloxy)picolinate is dissolved in a suitable solvent such as ethanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
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Reaction Condition: The reaction mixture is subjected to hydrogenation, typically using a hydrogen balloon or a Parr hydrogenator, at room temperature until the starting material is consumed (monitored by TLC).
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Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
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Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample is to be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra are to be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the structure elucidation process.
Caption: Chemical structure of methyl 5-hydroxypyridine-2-carboxylate.
